8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a benzylidenehydrazinyl group, a dimethyl group, and a naphthalen-1-ylmethyl group attached to a purine core. The molecular formula of this compound is C27H24N6O2, and it has a molecular weight of 438.4821 daltons .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione with benzylidenehydrazine under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, such as maintaining reaction purity, optimizing yield, and ensuring scalability, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 7-benzyl-8-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 8-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione is unique due to its specific structural features, such as the presence of both benzylidenehydrazinyl and naphthalen-1-ylmethyl groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
CAS No. |
478252-75-4 |
---|---|
Molecular Formula |
C25H22N6O2 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
InChI |
InChI=1S/C25H22N6O2/c1-29-22-21(23(32)30(2)25(29)33)31(16-19-13-8-12-18-11-6-7-14-20(18)19)24(27-22)28-26-15-17-9-4-3-5-10-17/h3-15H,16H2,1-2H3,(H,27,28)/b26-15+ |
InChI Key |
KMEPERAMZALQOS-CVKSISIWSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC=CC=C3)CC4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=CC=C3)CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.